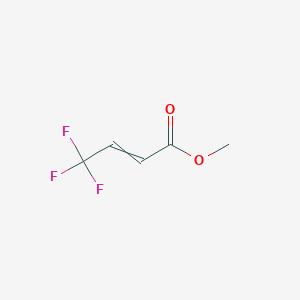
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentenone core with multiple substituents, including hydroxy, methylbutanoyl, and methylpentanoyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including aldol condensation, esterification, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The substituents on the cyclopentenone ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential therapeutic uses.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and products.
Mécanisme D'action
The mechanism of action of potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate: shares similarities with other cyclopentenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H33KO5 |
|---|---|
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate |
InChI |
InChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1 |
Clé InChI |
GSYUJDSXIXKQIB-QWABXWKJSA-M |
SMILES isomérique |
CC(C)CC[C@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
SMILES canonique |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)








![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)



